3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of potassium hydroxide (KOH). This reaction yields 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Raney nickel is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-b]pyridine ring.
Reduction: Reduced forms of the compound, such as 4-aminothieno[2,3-b;4,5-b’]dipyridine.
Substitution: Substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine
- 4-aminothieno[2,3-b;4,5-b’]dipyridine
- 5-(4-amino-2-pyridyl)pyridine
Uniqueness
3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the thieno[2,3-b]pyridine core with the benzimidazole moiety enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-3H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19N5O2S/c1-9-6-11(8-26-3)15-16(20)17(27-19(15)21-9)18(25)24-12-4-5-13-14(7-12)23-10(2)22-13/h4-7H,8,20H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
SDLDWVDLONSWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC4=C(C=C3)N=C(N4)C)N)COC |
Origin of Product |
United States |
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